molecular formula C15H18N2O4S B2422740 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide CAS No. 1448031-30-8

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Cat. No. B2422740
CAS RN: 1448031-30-8
M. Wt: 322.38
InChI Key: GUYACTSBQCKQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H18N2O4S and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Radical Cyclization

  • Research Application : A study by Chikaoka et al. (2003) explored the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization with alpha-(Methylthio)acetamides, leading to erythrinanes. This method was applied for the formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid (Chikaoka et al., 2003).

Opioid Agonists Synthesis

  • Research Application : Barlow et al. (1991) conducted a study on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This research focused on the structural activity of these compounds (Barlow et al., 1991).

Antimicrobial Agent Development

  • Research Application : Abdel-Ghany et al. (2013) synthesized and evaluated a new dipeptide derivative for its antimicrobial properties. The compound demonstrated good antimicrobial activity and potential as a new imaging agent (Abdel-Ghany et al., 2013).

Anticonvulsant Activity Assessment

  • Research Application : Obniska et al. (2015) synthesized new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and evaluated their anticonvulsant activity. The study identified compounds with significant protective effects in animal models of epilepsy (Obniska et al., 2015).

Electrochromic Device Application

  • Research Application : Carbas et al. (2014) reported on the electrochemical polymerization of a new low-voltage oxidized thienylenepyrrole derivative, highlighting its application in electrochromic devices (Carbas et al., 2014).

Melanin-Concentrating Hormone Receptor Antagonist

  • Research Application : Souers et al. (2005) discovered 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide as a potent melanin-concentrating hormone receptor 1 antagonist, effective in oral dosing for weight loss treatment (Souers et al., 2005).

Antiseizure Agent Development

  • Research Application : Kenda et al. (2004) explored the development of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. The compounds showed more potent antiseizure effects than existing treatments in animal models (Kenda et al., 2004).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-22-11-4-2-10(3-5-11)12(18)8-16-13(19)9-17-14(20)6-7-15(17)21/h2-5,12,18H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYACTSBQCKQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)CN2C(=O)CCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.